molecular formula C12H12N2O B1293040 1-(3,4-dimethylphenyl)-1H-pyrazole-4-carbaldehyde CAS No. 1171494-10-2

1-(3,4-dimethylphenyl)-1H-pyrazole-4-carbaldehyde

Cat. No.: B1293040
CAS No.: 1171494-10-2
M. Wt: 200.24 g/mol
InChI Key: CQJUGLBVFQAIPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-Dimethylphenyl)-1H-pyrazole-4-carbaldehyde is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This compound is characterized by the presence of a 3,4-dimethylphenyl group attached to the pyrazole ring, with an aldehyde functional group at the 4-position of the pyrazole ring

Scientific Research Applications

1-(3,4-Dimethylphenyl)-1H-pyrazole-4-carbaldehyde has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of various bioactive compounds, including potential pharmaceuticals. Its derivatives have shown promise as anti-inflammatory, antimicrobial, and anticancer agents.

    Materials Science: The compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

    Chemical Biology: It serves as a building block for the synthesis of molecular probes and sensors used in biological studies.

Mechanism of Action

This is typically used in the context of bioactive compounds and drugs, and involves understanding how the compound interacts with biological systems .

Safety and Hazards

This involves determining the toxicity, flammability, and other hazards associated with the compound. This information is typically found in the compound’s Material Safety Data Sheet .

Preparation Methods

The synthesis of 1-(3,4-dimethylphenyl)-1H-pyrazole-4-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 3,4-dimethylphenylhydrazine with ethyl acetoacetate to form the corresponding pyrazole derivative. This intermediate is then subjected to oxidation to introduce the aldehyde functional group at the 4-position of the pyrazole ring. The reaction conditions typically involve the use of oxidizing agents such as manganese dioxide or pyridinium chlorochromate.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often focus on improving yield, reducing reaction time, and minimizing the use of hazardous reagents.

Chemical Reactions Analysis

1-(3,4-Dimethylphenyl)-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The pyrazole ring can undergo electrophilic substitution reactions, where the hydrogen atoms on the ring are replaced by other substituents. Common reagents for these reactions include halogens and nitrating agents.

    Condensation: The aldehyde group can participate in condensation reactions with amines or hydrazines to form Schiff bases or hydrazones, respectively.

The major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

1-(3,4-Dimethylphenyl)-1H-pyrazole-4-carbaldehyde can be compared with other similar compounds, such as:

    1-(3,4-Dimethoxyphenyl)-1H-pyrazole-4-carbaldehyde: This compound has methoxy groups instead of methyl groups on the phenyl ring, which can affect its chemical reactivity and biological activity.

    1-(3,4-Dimethylphenyl)-3-methyl-1H-pyrazole-5(4H)-one:

The uniqueness of this compound lies in its specific substitution pattern and functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(3,4-dimethylphenyl)pyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c1-9-3-4-12(5-10(9)2)14-7-11(8-15)6-13-14/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQJUGLBVFQAIPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C=C(C=N2)C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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